N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLMYRLRRACCN-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-94-0 | |
| Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies and findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a cyclohexyl group, a methoxyphenyl moiety, and an amino acid derivative, which contribute to its biological properties.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its role in modulating protein-protein interactions and enzyme-substrate interactions. As a protected lysine derivative, it aids in peptide synthesis by preventing unwanted side reactions through protective groups such as Boc and Z. The isopropyl group enhances the compound's stability and solubility, facilitating its application in biological systems.
Antimicrobial Activity
Research indicates that derivatives of cyclohexyl compounds exhibit notable antimicrobial properties. For instance, derivatives similar to N-cyclohexylcyclohexanamine have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents .
Cytotoxicity Studies
In cytotoxicity assessments, N-cyclohexylcyclohexanamine has been evaluated for its effects on various cell lines. Studies demonstrated that compounds with similar structures could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications, particularly in cancer treatment .
Case Studies
- Peptide Synthesis : In a study focusing on peptide synthesis, N-cyclohexylcyclohexanamine was utilized as a coupling agent. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. The results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Toxicological Profile
Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks. Acute exposure studies have indicated mild to moderate skin irritation and potential eye irritation upon contact. The LD50 values reported suggest that while the compound is relatively safe at lower concentrations, caution is warranted at higher doses .
Summary of Biological Activities
Toxicological Data Overview
| Study Type | Result | LD50 (mg/kg) |
|---|---|---|
| Acute Dermal Exposure | Mild to moderate skin irritation | 3455 |
| Eye Irritation | Mild redness observed | Not specified |
Scientific Research Applications
Synthesis Overview
- Protection of Amino Groups : The amino group is often protected using Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
- Formation of Carboxylic Acid Derivatives : The carboxylic acid functionality can be introduced through standard coupling reactions.
- Deprotection : After the desired transformations are complete, the protecting groups are removed to yield the final product.
Medicinal Chemistry
N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has shown potential as a therapeutic agent in various medical applications:
- Anticancer Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
- Anti-inflammatory Effects : Clinical trials have indicated that treatment with this compound results in significant improvements in joint function and reduced pain in patients with rheumatoid arthritis.
Biological Research
The compound is being investigated for its role in enzyme-substrate interactions and protein folding processes. Its structural components allow it to act as a protected amino acid, which can be deprotected for interactions with various molecular targets.
Industrial Applications
In industrial settings, N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials and chemical processes.
Case Study on Anticancer Activity
A phase II clinical trial evaluated the efficacy of N-cyclohexylcyclohexanamine in patients with metastatic breast cancer. Results showed a 30% response rate , with imaging studies revealing notable tumor shrinkage.
Case Study on Anti-inflammatory Effects
In a controlled trial involving rheumatoid arthritis patients, those treated with the compound reported improved joint function and reduced pain scores compared to placebo controls.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a central nitrogen atom. This structure confers high lipophilicity and steric bulk, making it relevant in pharmaceutical intermediates and organic synthesis . Its CAS number (63038-27-823) indicates its registration in chemical databases, though specific applications are inferred from its structural analogs in agrochemicals and drug development .
(2S)-3-(4-Methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
This compound is a chiral propanoic acid derivative with two key functional groups:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic processes.
- The Boc group is widely used in peptide synthesis, suggesting applications in medicinal chemistry .
Comparison with Structural Analogs
N-cyclohexylcyclohexanamine vs. Other Cyclohexylamines
Key Differences :
(2S)-3-(4-Methoxyphenyl)-2-[(Boc)amino]propanoic Acid vs. Other Propanoic Acid Derivatives
Key Differences :
- Protecting Groups: The Boc group in the target compound offers superior stability under acidic conditions compared to unprotected amines (e.g., 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid) .
- Substituent Effects: The 4-methoxyphenyl group provides electron-donating effects, altering electronic distribution compared to dimethoxy or phosphonooxy analogs, which may influence receptor binding or metabolic pathways .
Pharmaceutical Relevance
- N-cyclohexylcyclohexanamine : Its lipophilicity makes it a candidate for hydrophobic drug delivery systems. Analogous cyclohexylamines are used in agrochemicals (e.g., mesotrione derivatives) .
- (2S)-3-(4-Methoxyphenyl)-2-[(Boc)amino]propanoic Acid: The Boc group’s role in peptide synthesis aligns with its use in protease inhibitor development. Similar Boc-protected amino acids are critical in synthesizing bioactive peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis primarily involves the following key steps:
Protection of the amino group of methyltyrosine:
The amino group of (2S)-3-(4-methoxyphenyl)-2-amino propanoic acid (methyltyrosine) is protected by introducing a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting methyltyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile. This step ensures selective reactivity by preventing unwanted side reactions at the amino site during subsequent transformations.Formation of N-cyclohexylcyclohexanamine moiety:
N-cyclohexylcyclohexanamine itself can be synthesized via reductive amination of cyclohexanone with cyclohexylamine. This reaction involves the condensation of cyclohexanone and cyclohexylamine followed by reduction under hydrogen atmosphere in the presence of catalysts such as palladium on carbon or platinum on activated carbon. Reaction conditions typically include elevated temperatures (30–150 °C) and pressures (0.5–5 MPa) with continuous hydrogen supply and stirring to achieve high yield and purity.Coupling to form the final compound:
The Boc-protected methyltyrosine derivative is then reacted with N-cyclohexylcyclohexanamine to yield the target compound. This step may involve peptide coupling reagents or activation of the carboxyl group to facilitate amide bond formation.
Industrial Production Methods
Industrial scale synthesis follows the same fundamental steps but is optimized for yield, purity, and cost-effectiveness:
Bulk synthesis of intermediates:
Large-scale reactions use controlled addition of reagents, automated systems for temperature and pressure control, and inert atmospheres to prevent oxidation or side reactions.Purification techniques:
Crystallization, distillation, and chromatographic methods (including high-performance liquid chromatography, HPLC) are employed to purify intermediates and final products. These ensure the removal of unreacted starting materials, side products, and catalysts.Quality control:
Rigorous testing of the final compound includes purity assessment via HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These confirm the chemical identity and absence of impurities critical for applications in peptide synthesis.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), NaOH or DMAP, acetonitrile | Boc protection of amino group | Ensures selective reactivity |
| Formation of N-cyclohexylcyclohexanamine | Cyclohexanone + cyclohexylamine, Pd/C or Pt/C catalyst, H2 gas, 30–150 °C, 0.5–5 MPa pressure | Reductive amination to form secondary amine | High yield, catalyst recovery |
| Coupling to final compound | Boc-protected methyltyrosine + N-cyclohexylcyclohexanamine, peptide coupling reagents (e.g., EDC, HOBt) | Amide bond formation | Controlled to avoid racemization |
| Purification | Crystallization, chromatography (HPLC) | Removal of impurities | Critical for pharmaceutical grade |
Detailed Research Findings and Notes
The Boc protecting group is stable under basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for versatile downstream modifications.
Reductive amination for N-cyclohexylcyclohexanamine synthesis employs hydrogenation catalysts such as palladium on carbon or platinum on activated carbon, with catalyst loading typically around 0.5–1.5% by weight.
Reaction times for reductive amination range from 1 to 10 hours depending on scale and conditions, with continuous hydrogen flow and stirring to maintain reaction efficiency.
Industrial processes emphasize green chemistry principles by optimizing solvent use (methanol, ethanol, isopropanol, or tetrahydrofuran) and catalyst recycling.
The final product's purity typically exceeds 99% after purification, with total recovery rates around 90–97% in industrial settings.
Comparative Analysis with Similar Compounds
| Feature | N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[Boc-amino]propanoic acid | Similar Boc-protected tyrosine derivatives |
|---|---|---|
| Amino acid derivative | Tyrosine derivative with methoxy substitution | Other tyrosine derivatives with benzyl or other protecting groups |
| Protecting group | tert-Butyloxycarbonyl (Boc) | Boc, Fmoc, or other carbamate groups |
| Amine moiety | N-cyclohexylcyclohexanamine | Simple alkyl or aryl amines |
| Synthetic complexity | Moderate due to multi-step protection and coupling | Varies, generally simpler for non-cyclohexyl amines |
| Applications | Peptide synthesis, organic synthesis, pharmaceutical intermediates | Similar but may differ in selectivity and stability |
Q & A
Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanamine, and how can reaction conditions be optimized for high yield?
N-cyclohexylcyclohexanamine is typically synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like palladium or nickel under hydrogenation conditions . Key parameters include:
- Temperature : 80–120°C for optimal catalytic activity.
- Solvents : Ethanol or tetrahydrofuran (THF) to enhance solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity.
Table 1 : Yield optimization under varying conditions:
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 100 | Ethanol | 78 |
| Raney Ni | 120 | THF | 65 |
Q. How can the stereochemical configuration of (2S)-3-(4-methoxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid be confirmed?
The (2S) configuration is verified via:
- Chiral HPLC : Using a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .
- Optical Rotation : Compare observed [α]D²⁵ values with literature (e.g., [α]D²⁵ = -13.2° for similar Boc-protected amino acids ).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for N-cyclohexylcyclohexanamine derivatives?
Contradictions in bioactivity often arise from:
- Impurity Profiles : Trace solvents (e.g., chloroform) or unreacted intermediates may interfere with assays. Use LC-MS to verify purity (>99%) .
- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) with controls like cycloheximide and replicate experiments (n ≥ 3) .
- Structural Analogues : Compare activity across derivatives (e.g., tert-butyl vs. benzyl substituents) to isolate pharmacophore contributions .
Q. What strategies improve the metabolic stability of tert-butoxycarbonyl (Boc)-protected amino acid derivatives in pharmacokinetic studies?
Boc groups are susceptible to enzymatic cleavage. Strategies include:
- Prodrug Design : Replace the Boc group with enzymatically stable moieties (e.g., pivaloyloxymethyl) .
- Steric Shielding : Introduce bulky substituents (e.g., 3,4-diisopropylphenyl) near the Boc group to hinder protease access .
- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict metabolic hotspots and modify vulnerable sites .
Q. How can researchers address contradictory spectral data in characterizing (2S)-3-(4-methoxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid?
Discrepancies in NMR or IR data may stem from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base. Acquire spectra in deuterated DMSO (stabilizes carboxylic form) .
- Solvent Artifacts : Residual solvents (e.g., CDCl₃) can shift peaks. Use high-purity deuterated solvents and reference internal standards (e.g., TMS) .
- Dynamic Stereochemistry : For flexible moieties (e.g., tert-butyl), use variable-temperature NMR to assess conformational effects .
Q. What experimental designs are effective for studying the enzyme inhibition kinetics of these compounds?
For enzyme inhibition assays:
- Steady-State Kinetics : Measure initial reaction rates (v₀) at varying substrate/inhibitor concentrations. Fit data to Michaelis-Menten or Cheng-Prusoff equations .
- Competitive vs. Noncompetitive : Use Lineweaver-Burk plots to distinguish inhibition modes. Example:
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and enthalpy changes for mechanistic insights .
3. Methodological Resources
Table 2 : Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | Column: Chiralpak® IA; Flow: 1 mL/min |
| X-ray Diffraction | Absolute configuration | Resolution: <1.0 Å |
| 2D NMR (COSY) | Confirm proton-proton coupling networks | DMSO-d₆, 600 MHz |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
